REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1)=[O:2].[BH4-].[Na+].O>CO>[OH:2][CH2:1][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1 |f:1.2|
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Name
|
|
Quantity
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10 g
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Type
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reactant
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Smiles
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C(=O)C1=CC=C(C#N)C=C1
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
|
CO
|
Name
|
|
Quantity
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1.45 g
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Type
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reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
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300 mL
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Type
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reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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5 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (4×100 mL)
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Type
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WASH
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Details
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The combined extracts were washed with aqueous sodium chloride solution (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtration and removal of solvent under vacuum the product, 4-(hydroxymethyl)benzonitrile
|
Type
|
CUSTOM
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Details
|
(9.44 g; 93%) was obtained as a white solid
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Name
|
|
Type
|
|
Smiles
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OCC1=CC=C(C#N)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |